tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Description
tert-Butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate is a boronate ester-functionalized heterocyclic compound. Its structure features:
- A pyrazolo[1,5-a]pyrazine core, a bicyclic system with two nitrogen atoms.
- A tert-butyl carboxylate group at position 5, enhancing solubility and acting as a protecting group.
- A tetramethyl-1,3,2-dioxaborolane substituent at position 3, enabling Suzuki-Miyaura cross-coupling reactions for further derivatization .
This compound is a critical intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BN3O4/c1-15(2,3)23-14(22)20-8-9-21-13(11-20)12(10-19-21)18-24-16(4,5)17(6,7)25-18/h10H,8-9,11H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALHIGTULYBLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CN(CCN3N=C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1798843-08-9 | |
| Record name | tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of tert-butyl esters and boronic acids or boronate esters under controlled temperature and pH conditions .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the boronate ester group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of pyrazolo[1,5-a]pyrazine derivatives as anticancer agents. A study involving related compounds demonstrated significant inhibitory effects on cyclin-dependent kinase 2 (CDK2) and TRKA kinases. The synthesized derivatives showed IC50 values comparable to established inhibitors, indicating their potential as effective anticancer therapeutics .
Key Findings :
- Compound efficacy was evaluated across various cancer cell lines.
- Notable growth inhibition was observed in multiple types of human cancers.
- Molecular docking studies suggested favorable binding modes similar to known inhibitors .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific protein kinases implicated in various diseases. The dual inhibition of CDK2 and TRKA by related pyrazolo derivatives suggests a promising pathway for developing targeted therapies for conditions such as cancer and neurodegenerative diseases .
Photophysical Properties
Recent studies have also explored the photophysical properties of pyrazolo[1,5-a]pyrazine derivatives. These compounds exhibit significant fluorescence characteristics that can be harnessed in optoelectronic devices and sensors. Their ability to undergo structural modifications allows for the tuning of optical properties to suit specific applications .
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug development processes. The molecular pathways involved often include enzyme inhibition or activation, depending on the specific application .
Comparison with Similar Compounds
Core Heterocycle Variations
Key Observations :
- Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine : The pyrazine core (two adjacent nitrogen atoms) is more electron-deficient than pyrimidine, favoring nucleophilic aromatic substitution or electrophilic coupling .
- Iodo vs. Boronate Substituents : Iodo derivatives (e.g., EN300-761396) are more reactive in cross-coupling but less stable than boronate esters .
Substituent Effects on Reactivity and Solubility
Comparison with Analogous Syntheses :
Biological Activity
The compound tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C17H28BN3O4
- Molecular Weight : 349.24 g/mol
- CAS Number : 1798843-08-9
- Purity : ≥97% .
Biological Activity Overview
Research indicates that derivatives of pyrazolo[1,5-a]pyrazines exhibit significant biological activities including:
- Antimicrobial Properties : Some pyrazolo derivatives have been shown to possess activity against Mycobacterium tuberculosis (Mtb), suggesting potential use in treating tuberculosis .
- Kinase Inhibition : Pyrazolo compounds often act as kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways .
- Antioxidant Activity : Various studies have reported the antioxidant capacities of pyrazolo derivatives, which can mitigate oxidative stress-related diseases .
Antitubercular Activity
A study focused on the synthesis and evaluation of pyrazolo[1,5-a]pyridine derivatives demonstrated promising results against Mtb. One notable compound significantly reduced bacterial burden in infected mouse models, showcasing its potential as an antitubercular agent .
Kinase Inhibition
Research into pyrazolo[1,5-a]pyrimidines revealed their effectiveness as selective protein inhibitors. These compounds were evaluated for their ability to inhibit various kinases involved in cancer progression. The findings indicated that certain derivatives displayed potent inhibitory activity against specific kinases with IC50 values in the low nanomolar range .
Antioxidant and Other Biological Activities
In vitro assays evaluated the total antioxidant capacity and free radical scavenging activity of pyrazolo[1,5-a]pyrimidine derivatives. Results showed that several compounds exhibited good to potent bioactivity against oxidative stress markers . Additionally, some derivatives demonstrated anti-diabetic and anti-Alzheimer properties, further expanding their therapeutic potential .
The biological activity of this compound can be attributed to:
- Binding Affinity : The compound's structure allows it to effectively bind to target proteins or enzymes involved in disease pathways.
- Structural Modifications : Functionalization at various positions on the pyrazine ring can enhance its biological activity by improving solubility and bioavailability .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic strategies for introducing the tetramethyl-1,3,2-dioxaborolane group into pyrazolo[1,5-a]pyrazine derivatives?
The tetramethyl-1,3,2-dioxaborolane group is typically introduced via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between a halogenated pyrazolo[1,5-a]pyrazine precursor (e.g., brominated or iodinated derivatives) and bis(pinacolato)diboron (B₂Pin₂) under inert conditions (e.g., N₂ atmosphere) is a common method . Ligands such as Pd(PPh₃)₄ and bases like K₂CO₃ are often employed to facilitate transmetallation. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., DCM/hexane) ensures high purity .
Q. How can researchers confirm the structural integrity of the boronate ester moiety in this compound?
- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of the boronate ester geometry and stereochemistry .
- NMR spectroscopy : The ¹¹B NMR spectrum should show a peak near 30 ppm, characteristic of sp²-hybridized boron in dioxaborolanes. In ¹H NMR, the four methyl groups of the dioxaborolane ring appear as a singlet at ~1.3 ppm .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm the molecular ion peak (e.g., [M+H]⁺) with precise mass matching the calculated value .
Q. What purification methods are optimal for isolating this compound from reaction mixtures?
- Flash column chromatography : Use silica gel with a hexane/EtOAc (8:2 to 6:4) gradient to separate the boronate ester from unreacted starting materials.
- Recrystallization : A DCM/hexane system (1:3) is effective for removing residual Pd catalysts and ligands, yielding crystals with >95% purity .
- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) can resolve polar impurities, particularly in scaled-up syntheses .
Advanced Research Questions
Q. How can reaction yields be improved in Suzuki-Miyaura couplings involving sterically hindered pyrazolo[1,5-a]pyrazine substrates?
- Catalyst optimization : Replace Pd(PPh₃)₄ with Pd(dppf)Cl₂ or XPhos Pd G3 to enhance steric tolerance .
- Solvent selection : Use toluene or THF instead of DMF to reduce side reactions.
- Temperature control : Perform reactions at 60–80°C instead of room temperature to accelerate transmetallation without decomposing the boronate ester .
- Molar ratios : A 1:1.2 substrate-to-B₂Pin₂ ratio minimizes excess reagent while ensuring complete conversion .
Q. What strategies mitigate hydrolysis or oxidation of the boronate ester during storage or handling?
- Storage conditions : Keep the compound under inert gas (Ar or N₂) at –20°C in anhydrous DMSO or THF. Desiccants (e.g., molecular sieves) prevent moisture ingress .
- Stabilization additives : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation.
- In-situ derivatization : Convert the boronate ester to a trifluoroborate salt (K⁺ or Cs⁺) for enhanced stability in aqueous environments .
Q. How should researchers address contradictory crystallographic and spectroscopic data for this compound?
- Validate crystallography : Ensure the crystal structure is not disordered; refine using SHELXL with restraints for boron-oxygen bond lengths (typical range: 1.35–1.40 Å) .
- Reconcile NMR data : If ¹H NMR shows unexpected splitting, consider dynamic effects (e.g., restricted rotation of the tert-butyl group) or paramagnetic impurities. Use variable-temperature NMR to confirm .
- Cross-validate with DFT calculations : Compare experimental IR/Raman spectra with computational models (e.g., Gaussian 16, B3LYP/6-31G*) to identify discrepancies in functional group assignments .
Q. What computational tools can predict the reactivity of this compound in catalytic cycles or biological systems?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the boron atom’s empty p-orbital makes it electrophilic in cross-couplings .
- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes in antiviral studies) based on the pyrazine core’s π-π stacking potential .
- AI-driven reaction optimization : Platforms like COMSOL Multiphysics integrated with machine learning algorithms can model reaction kinetics and predict optimal conditions (e.g., temperature, solvent) for scaled-up synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
